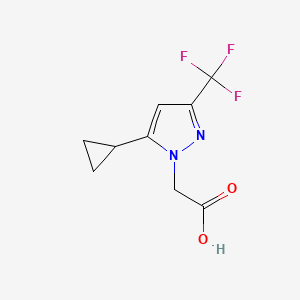

(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid

Description

Properties

IUPAC Name |

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-3-6(5-1-2-5)14(13-7)4-8(15)16/h3,5H,1-2,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWOVUXKYBKOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424520 | |

| Record name | (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957487-30-8 | |

| Record name | 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957487-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Pyrazole Acetic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of Pyrazole Acetic Acid Derivatives

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] The incorporation of an acetic acid moiety onto the pyrazole nucleus gives rise to pyrazole acetic acid derivatives, a class of compounds with significant therapeutic potential. This structural motif is often explored for its ability to mimic carboxylic acid-containing amino acids, act as a linker, or engage in critical hydrogen bonding interactions with biological targets. These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the principal synthetic strategies for accessing pyrazole acetic acid derivatives. We will delve into the mechanistic underpinnings of key reactions, discuss the rationale behind experimental choices, and provide field-proven protocols to empower the design and execution of efficient synthetic routes.

Strategic Approaches to Synthesis: A Dichotomy of Ring Formation and Functionalization

The synthesis of pyrazole acetic acid derivatives can be broadly categorized into two primary strategies:

-

Constructing the Pyrazole Ring: These methods involve the cyclization of acyclic precursors where one of the components already contains the acetic acid group or a latent equivalent (e.g., an ester). This approach is often the most direct for accessing specific substitution patterns.

-

Functionalizing a Pre-formed Pyrazole Core: This strategy begins with a readily available pyrazole, which is then elaborated by introducing the acetic acid side chain onto either a nitrogen or a carbon atom. This is particularly useful when the parent pyrazole is commercially available or easily synthesized.

We will explore the most robust and versatile methods within each of these strategic frameworks.

Strategy 1: De Novo Synthesis of the Pyrazole Ring

The construction of the pyrazole ring from acyclic precursors is a classic and highly versatile approach. The choice of starting materials dictates the final substitution pattern on the heterocyclic core.

The Knorr Pyrazole Synthesis: A Foundational Approach

The Knorr synthesis, first reported in 1883, is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] It remains one of the most reliable and widely used methods for pyrazole synthesis. To generate a pyrazole acetic acid derivative, the 1,3-dicarbonyl component must contain the acetic acid precursor, typically as a β-keto ester.

Causality and Mechanistic Insight: The reaction is typically catalyzed by acid (e.g., acetic acid) and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyls.[4][5] The choice of which carbonyl reacts first can influence the regiochemical outcome if the dicarbonyl is unsymmetrical. This is followed by an intramolecular condensation (cyclization) where the terminal nitrogen of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring.[3]

Caption: Workflow for the Knorr Pyrazole Synthesis to yield Pyrazole Acetic Acid.

Experimental Protocol: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate

This protocol describes a Knorr-type synthesis where the resulting ester is a direct precursor to the corresponding pyrazole acetic acid derivative via hydrolysis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2,4-dioxovalerate (a β-keto ester, 10 mmol).

-

Reagent Addition: Dissolve the ketoester in glacial acetic acid (20 mL). Add methylhydrazine (11 mmol, 1.1 equivalents) dropwise to the stirring solution. An exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester is consumed.

-

Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice-cold water (100 mL). A precipitate may form.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a powerful strategy for rapidly building molecular complexity in a single, efficient step.[6] Several MCRs have been developed for the synthesis of highly substituted pyrazoles, which can be designed to incorporate an acetic acid precursor.[7][8]

Causality and Field-Proven Insight: A common four-component reaction involves an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine.[8][9] The reaction often proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization/dehydration steps. The use of a catalyst, such as piperidine or acetic acid, is crucial for facilitating the various steps in the cascade.[7][9] This approach is highly valued in drug discovery for its ability to generate diverse libraries of compounds from readily available starting materials.

Caption: A typical four-component reaction for pyrazole derivative synthesis.

Strategy 2: Functionalization of a Pre-formed Pyrazole Ring

This "late-stage functionalization" approach is advantageous when the parent pyrazole is more accessible than the specific acyclic precursors needed for a de novo synthesis.

N-Alkylation with Haloacetate Esters

Direct alkylation of the pyrazole N-H is the most common and straightforward method for synthesizing pyrazole-1-acetic acid and pyrazole-2-acetic acid derivatives.[10]

Causality and Mechanistic Insight: The pyrazole N-H proton is weakly acidic and can be removed by a suitable base (e.g., K₂CO₃, NaH) to generate a pyrazolate anion. This anion is a potent nucleophile that readily attacks an electrophile like ethyl bromoacetate in an Sₙ2 reaction. The resulting ester is then hydrolyzed under basic (e.g., NaOH, KOH) or acidic conditions to yield the final carboxylic acid.[11]

A Critical Consideration: Regioselectivity. For unsymmetrical pyrazoles (e.g., 3-methylpyrazole), N-alkylation can produce a mixture of two regioisomers. The product ratio is influenced by factors such as sterics (bulky substituents may direct the alkylation to the less hindered nitrogen), the nature of the counter-ion, and the solvent.[10][12] Quantum mechanical calculations have shown that hydrogen bonding interactions between the pyrazole and the alkylating agent can significantly influence the activation energy and thus the selectivity of the reaction.[12]

Experimental Protocol: Synthesis of 2-(1H-Pyrazol-1-yl)acetic acid

-

Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add pyrazole (10 mmol) to anhydrous dimethylformamide (DMF, 30 mL). Cool the solution in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 11 mmol, 1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Alkylation: Cool the mixture back to 0°C and add ethyl bromoacetate (11 mmol, 1.1 equivalents) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup & Isolation of Ester: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated. The crude ethyl 2-(1H-pyrazol-1-yl)acetate can be purified by chromatography if necessary.

-

Hydrolysis: Dissolve the isolated ester in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 ratio). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir at room temperature until TLC indicates complete consumption of the ester.

-

Final Isolation: Acidify the reaction mixture to pH ~2-3 with cold 1N HCl. The product, 2-(1H-pyrazol-1-yl)acetic acid, will often precipitate and can be collected by filtration. Alternatively, extract the acidified solution with ethyl acetate, dry, and concentrate to yield the final product.

C-Functionalization Routes

Introducing an acetic acid group at a carbon position (C3, C4, or C5) is a more involved process that requires a "handle" for functionalization on the pyrazole ring.

From Pyrazole-4-carbaldehyde: A particularly effective route starts with a 4-formylpyrazole, which can often be synthesized via the Vilsmeier-Haack reaction.[2][13] The aldehyde can be converted to the acetic acid derivative through a multi-step sequence.

Caption: Synthetic workflow for C4-acetic acid derivatives from a formylpyrazole.

This pathway involves an initial Knoevenagel condensation of the aldehyde with malonic acid to form an acrylic acid derivative, followed by the reduction of the double bond to yield the desired acetic acid product.[2] This sequence provides a reliable method for accessing pyrazole-4-acetic acids.

Summary of Synthetic Strategies

The selection of an optimal synthetic route depends on the desired substitution pattern and the availability of starting materials. The following table provides a comparative overview of the discussed strategies.

| Strategy | Key Transformation | Common Reagents | Advantages | Challenges |

| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | β-keto esters, hydrazine derivatives, acetic acid | High yields, reliable, versatile for substitution patterns | Regioselectivity with unsymmetrical precursors |

| Multicomponent Rxn | One-pot cascade | Aldehydes, malononitrile, ketoesters, hydrazines | High efficiency, atom economy, library synthesis | Optimization can be complex, potential for side products |

| N-Alkylation | Sₙ2 reaction on pyrazole N-H | Haloacetate esters (e.g., ethyl bromoacetate), base (NaH, K₂CO₃) | Direct, high-yielding for N-substituted acids | Regioselectivity issues with unsymmetrical pyrazoles |

| C-Functionalization | Elaboration of a C-handle | 4-Formylpyrazoles, malonic acid, reducing agents | Access to C-substituted isomers | Multi-step, requires pre-functionalized pyrazole |

Conclusion

The synthesis of pyrazole acetic acid derivatives is a mature field with a rich variety of robust and well-established methodologies. The classical Knorr synthesis and modern multicomponent reactions provide powerful avenues for constructing the pyrazole core with the desired acetic acid side chain already incorporated or in a precursor form. Complementarily, the direct N-alkylation of pre-formed pyrazoles offers a highly efficient route to N-substituted acetic acid derivatives, while C-functionalization strategies enable access to carbon-linked isomers. A thorough understanding of these synthetic strategies, their mechanistic nuances, and their respective advantages and limitations is critical for the medicinal chemist aiming to explore this privileged scaffold in the pursuit of novel therapeutic agents.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Chebude, Y., & Singh, V. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(11), 3199. [Link]

-

Bhat, B. A., et al. ((Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. SSRN. [Link]

-

Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. Chemical Reviews, 111(11), 6984-7034. [Link]

-

Schultz, Z. D., & Krska, S. W. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3393. [Link]

-

Kendre, B. D., et al. (2019). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]

-

Kent, D. R., & D'Ambrosio, M. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11648-11652. [Link]

-

Ye, J., et al. (2018). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

-

Patil, S., et al. (2014). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 6(5), 333-339. [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 5(9), 1-13. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

Sources

- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. hilarispublisher.com [hilarispublisher.com]

Methodological & Application

Application Notes and Protocols: (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[2][3] The strategic incorporation of specific substituents onto the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This document focuses on a particularly promising derivative, (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid , a molecule designed to leverage the unique electronic and steric properties of its substituents for targeted therapeutic applications.

The presence of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. In the context of pyrazole-based anti-inflammatory agents, the CF3 group plays a crucial role in the selective inhibition of cyclooxygenase-2 (COX-2).[4] The cyclopropyl moiety, a small, strained ring system, can introduce conformational rigidity and improve metabolic stability. The acetic acid side chain provides a handle for further chemical modification and can influence the pharmacokinetic profile of the molecule.

These structural features suggest that this compound is a compelling candidate for investigation as a selective COX-2 inhibitor, offering the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H9F3N2O2 | PubChem |

| Molecular Weight | 234.18 g/mol | PubChem |

| CAS Number | 957487-30-8 | Commercial Supplier |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol | Generic |

Proposed Mechanism of Action: Selective COX-2 Inhibition

The primary hypothesized mechanism of action for this compound is the selective inhibition of the COX-2 enzyme. The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection, and COX-2, which is inducible and is upregulated at sites of inflammation.[5]

The structural basis for the selective inhibition of COX-2 by trifluoromethyl-pyrazole derivatives, such as the blockbuster drug Celecoxib, is well-established. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. The trifluoromethyl group of the inhibitor is thought to bind within this side pocket, leading to a stable and selective interaction with COX-2.[4] The cyclopropyl group of the title compound may further enhance this selectivity and binding affinity.

Caption: Proposed mechanism of selective COX-2 inhibition.

Synthetic Protocol: A General Approach

The synthesis of this compound can be achieved through a multi-step process, with the key step being the construction of the pyrazole ring. A common and effective method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The following protocol is a generalized procedure based on established synthetic methodologies for similar compounds.

Step 1: Synthesis of the β-Diketone Precursor

The synthesis begins with the creation of a suitable β-diketone containing the cyclopropyl and trifluoromethyl moieties. This can be achieved through a Claisen condensation reaction between a cyclopropyl methyl ketone and an ester of trifluoroacetic acid.

Materials:

-

Cyclopropyl methyl ketone

-

Ethyl trifluoroacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.

-

Add cyclopropyl methyl ketone dropwise to the stirred solution at room temperature.

-

Add ethyl trifluoroacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione.

Step 2: Pyrazole Ring Formation and Alkylation

The synthesized β-diketone is then reacted with a hydrazine derivative of acetic acid to form the pyrazole ring and introduce the acetic acid side chain in a single step.

Materials:

-

1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione

-

Ethyl hydrazinoacetate hydrochloride

-

Glacial acetic acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the crude β-diketone and ethyl hydrazinoacetate hydrochloride in a mixture of ethanol and glacial acetic acid.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ethyl (5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetate.

Step 3: Hydrolysis to the Final Product

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

-

Ethyl (5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetate

-

Lithium hydroxide or Sodium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1 M HCl to precipitate the final product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

The final product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for the target compound.

Application Notes: In Vitro Evaluation of COX-2 Inhibition

To validate the hypothesis that this compound is a selective COX-2 inhibitor, a series of in vitro assays are recommended.

1. COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Protocol:

-

Enzymes: Ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Detection Method: A colorimetric or fluorescent-based assay that measures the production of prostaglandin G2 (PGG2), the initial product of the COX reaction.

-

Procedure:

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.

-

Incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

After a defined incubation period, stop the reaction and measure the product formation using the chosen detection method.

-

A known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be included as controls.

-

-

Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.

2. Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay assesses the compound's ability to inhibit PGE2 production in a cellular context, which is more physiologically relevant.

Protocol:

-

Cell Line: A suitable cell line that expresses COX-2 upon stimulation, such as RAW 264.7 murine macrophages or A549 human lung carcinoma cells.

-

Stimulant: Lipopolysaccharide (LPS) to induce COX-2 expression.

-

Detection Method: Enzyme-linked immunosorbent assay (ELISA) for PGE2.

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

-

-

Data Analysis: Determine the IC50 value for the inhibition of LPS-induced PGE2 production.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. Based on the literature for related compounds, the following SAR can be inferred:

-

Trifluoromethyl Group at C3: This group is critical for COX-2 selectivity.[4]

-

Cyclopropyl Group at C5: The small, rigid cyclopropyl group can enhance binding affinity and metabolic stability.

-

Acetic Acid Moiety at N1: The acidic group can influence solubility and pharmacokinetic properties. The length and nature of this linker can be modified to optimize activity and ADME properties.

Future Directions and Derivatization

This compound serves as an excellent starting point for further lead optimization. The carboxylic acid handle allows for the straightforward synthesis of a variety of derivatives, including:

-

Amides: Coupling with a diverse range of amines can explore new interactions within the target's binding pocket and modulate physicochemical properties.

-

Esters: Prodrug strategies can be employed by synthesizing various esters to improve oral bioavailability.

-

Bioisosteric Replacements: The carboxylic acid can be replaced with other acidic bioisosteres, such as tetrazoles, to potentially improve metabolic stability and cell permeability.

Conclusion

This compound is a promising scaffold for the development of novel anti-inflammatory agents. Its structural features strongly suggest a mechanism of action involving selective COX-2 inhibition. The provided synthetic and in vitro testing protocols offer a clear path for researchers to investigate its therapeutic potential. Further exploration of its structure-activity relationship through the synthesis of derivatives will be crucial in optimizing its efficacy and safety profile for potential clinical applications.

References

-

U.S. Patent and Trademark Office. (2021). U.S. Patent No. 8,829,195. Regulations.gov. [Link]

-

Hassan, W., et al. (2021). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances, 11(35), 21536-21549. [Link]

-

Abdel-Mottaleb, M. S. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29285-29304. [Link]

- European Patent Office. (2000). PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM. (EP 1006114 A1).

-

PubChem. (n.d.). 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

-

El-Gamal, M. I., et al. (2015). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 116(6), 509-515. [Link]

-

Tzortzis, S., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 25(11), 2547. [Link]

-

Shaikh, I. A., et al. (2017). Synthesis and biological activity of novel derivatives of 2-(5-(3-fluro-4-methoxy phenyl)-1H-pyrazol-3-yl)-5-aryl-1,3,4-oxadiazole. ResearchGate. [Link]

-

Gupta, V., et al. (2015). synthesis and biological significance of pyrazolones: a review. International Journal of Pharmaceutical Sciences and Research, 6(6), 2291-2310. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Madasamy, K., & Sevugan, S. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemRxiv. [Link]

-

Reddy, T. S., et al. (2012). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. International Journal of Pharmaceutical Science Invention, 1(1), 28-34. [Link]

-

El-Sayed, M. A. A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(21), 7247. [Link]

- World Intellectual Property Organization. (2014). NOVEL INTERMEDIATE AND POLYMORPHS OF 1-(4-METHOXYPHENYL)-7-OXO-6-[4-(2-OXOPIPERIDIN-1-YL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[3,4-c] PYRIDINE-3-CARBOXAMIDE AND PROCESS THEREOF. (WO2014108919A2).

- World Intellectual Property Organization. (2005). IMMUNOSUPPRESSANT COMPOUNDS AND COMPOSITIONS. (WO 2005/000833 A1).

-

Mantu, D., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(10), 1633. [Link]

- World Intellectual Property Organization. (2012). COMPOUNDS AND METHODS FOR MODULATING FXR. (WO 2012/087519 A1).

-

Reddy, B. S. N., et al. (2012). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. International Journal of Pharmaceutical Science Invention, 1(1), 28-34. [Link]

- Han, S. J., et al. (2018). DK/EP 3239143 T3.

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsi.org [ijpsi.org]

Troubleshooting & Optimization

(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid synthesis side reactions and byproducts

Welcome to the technical support center for the synthesis of (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient experimental workflow.

Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules. The primary synthetic route involves the N-alkylation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with an appropriate acetic acid derivative, typically an ethyl or methyl haloacetate, followed by saponification of the resulting ester. While seemingly straightforward, this synthesis is prone to specific side reactions and byproduct formation that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent side reaction is the formation of the undesired regioisomer, (3-Cyclopropyl-5-trifluoromethyl-pyrazol-1-yl)-acetic acid. This occurs due to the N-alkylation of the pyrazole ring at the N2 position instead of the desired N1 position. Unsymmetrical pyrazoles, such as 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, have two distinct nitrogen atoms, and alkylation can occur at either site, leading to a mixture of products.[1][2]

The ratio of these regioisomers is influenced by several factors, including the steric hindrance and electronic effects of the substituents on the pyrazole ring, the choice of base, solvent, and reaction temperature.[1] The trifluoromethyl group is strongly electron-withdrawing, which can influence the nucleophilicity of the adjacent nitrogen atom.

Q2: How can I minimize the formation of the undesired N2-alkylated regioisomer?

A2: Controlling the regioselectivity of the N-alkylation is crucial for maximizing the yield of the desired product. Here are several strategies to enhance the formation of the N1-isomer:

-

Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases are often preferred. For instance, using sodium hydride (NaH) to deprotonate the pyrazole can favor the formation of one tautomer of the pyrazolate anion over the other, leading to higher regioselectivity compared to weaker bases like potassium carbonate (K₂CO₃).[1]

-

Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly used. Experimenting with different solvents may be necessary to optimize the isomeric ratio for this specific substrate.

-

Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the thermodynamically more stable product.

-

Nature of the Alkylating Agent: While ethyl bromoacetate is common, using a bulkier alkylating agent might sterically hinder the attack at the more sterically crowded nitrogen atom, thus favoring the desired isomer.

| Parameter | Recommendation for High N1-Selectivity | Rationale |

| Base | Sodium Hydride (NaH) | Forms a more defined pyrazolate anion, potentially leading to higher regioselectivity. |

| Solvent | Aprotic Polar (e.g., DMF, Acetonitrile) | Solvates the cation of the base without interfering with the nucleophilic attack. |

| Temperature | Start at 0 °C and slowly warm to room temp. | Lower temperatures can enhance selectivity. |

Q3: I am observing a significant amount of an impurity that is not the N2-isomer. What could it be?

A3: Besides the N2-isomer, other byproducts can form. Here are a few possibilities to investigate:

-

Hydrolysis of the Alkylating Agent: If the reaction conditions are not strictly anhydrous, the ethyl bromoacetate can hydrolyze to bromoacetic acid, especially in the presence of a base.[3] This will not only consume your alkylating agent but can also lead to the formation of salts that complicate purification. Ensure all your reagents and solvents are dry.

-

Unreacted Starting Material: Incomplete deprotonation of the pyrazole or insufficient reaction time can lead to a significant amount of unreacted 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole remaining in the reaction mixture.

-

Products of Cyclopropyl Ring Opening: While the cyclopropyl group is generally stable under these conditions, highly acidic or basic conditions, or the presence of certain metals, could potentially lead to ring-opening reactions.[1][4] This is less common but should be considered if other possibilities are ruled out.

-

Decarboxylation of the Final Product: During the final saponification step or subsequent work-up, especially if acidic conditions and high temperatures are used, there is a possibility of decarboxylation of the (pyrazol-1-yl)-acetic acid product to form 1-methyl-5-cyclopropyl-3-(trifluoromethyl)pyrazole.[5]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low Yield of the Desired this compound

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Poor Regioselectivity | 1. Change the base from K₂CO₃ to NaH. 2. Screen different aprotic polar solvents (e.g., DMF, THF, Acetonitrile). 3. Lower the reaction temperature. | The choice of base and solvent significantly influences the tautomeric equilibrium of the pyrazolate anion, which in turn dictates the site of alkylation.[1] |

| Incomplete Reaction | 1. Ensure complete deprotonation of the pyrazole before adding the alkylating agent. 2. Increase the reaction time or slightly elevate the temperature after initial addition at a lower temperature. 3. Use a slight excess (1.1-1.2 eq.) of the alkylating agent. | Incomplete reaction can be due to insufficient activation of the nucleophile (the pyrazole) or non-optimal reaction kinetics. |

| Hydrolysis of Reagents | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Ethyl bromoacetate is susceptible to hydrolysis, which deactivates it.[3] |

Problem 2: Difficulty in Purifying the Final Product

| Potential Cause | Troubleshooting Step | Scientific Rationale |

| Presence of Regioisomer | 1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradients) to separate the isomers. 2. Recrystallization may also be effective if the solubility of the isomers differs significantly. | Regioisomers often have slightly different polarities, allowing for chromatographic separation. |

| Residual Starting Material | 1. A thorough aqueous work-up with a basic wash (e.g., dilute NaOH or NaHCO₃) can help remove the acidic unreacted pyrazole. | The acidic N-H proton of the unreacted pyrazole allows for its extraction into an aqueous basic solution. |

| Salts from Work-up | 1. Ensure complete removal of any aqueous phase after extraction. 2. Washing the organic layer with brine can help break emulsions and remove residual water and salts. | Inorganic salts can interfere with crystallization and subsequent analytical characterization. |

Experimental Workflow & Diagrams

General Synthetic Pathway

The synthesis can be visualized as a two-step process: N-alkylation followed by saponification.

Caption: General two-step synthesis of the target molecule.

Regioisomeric Byproduct Formation

The key challenge of regioselectivity in the N-alkylation step is illustrated below.

Caption: N-alkylation leading to desired product and regioisomeric byproduct.

References

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. Retrieved from [Link]

-

NIH. (2022, March 28). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Retrieved from [Link]

-

Chinese Chemical Society. (n.d.). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the.... Retrieved from [Link]

-

NIH. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines | Request PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

-

MDPI. (n.d.). 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

RSC Publishing. (2024, April 22). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. Retrieved from [Link]

-

NIH. (n.d.). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

-

NIH. (2022, February 2). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

NJ.gov. (n.d.). Common Name: ETHYL BROMOACETATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK. Retrieved from [Link]

-

RSC Publishing. (n.d.). Bis(4-carboxylpyrazol-1-yl)acetic acid: a scorpionate ligand for complexes with improved water solubility. Retrieved from [Link]

-

MDPI. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Retrieved from [Link]

-

PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

-

Scirp.org. (n.d.). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The Reaction of 2-(1-Hydropolyfluoro-1-alkenyl)-4H-3,1-benzoxin-4-ones with Dinucleophilic Reagents: A Convenient Route to Fluoroalkylated Nitrogen-Containing Tricyclic Compounds. Retrieved from [Link]

Sources

Advanced Troubleshooting Guide: Scaling Up Pyrazole Synthesis

Content Type: Technical Support Center / Engineering Guide Audience: Process Chemists, Senior Researchers, Scale-up Engineers Last Updated: October 2025

Introduction: The "Scale-Up Wall" in Pyrazole Chemistry

Pyrazole rings are pharmacophores in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, moving a pyrazole synthesis from a 100 mg milligram vial to a 1 kg reactor is rarely linear.

The two "killers" of pyrazole scale-up are:

-

Thermodynamics: Hydrazine condensations are highly exothermic. On a large scale, this heat cannot dissipate, leading to thermal runaways.

-

Regioselectivity: In unsymmetrical 1,3-dicarbonyls, obtaining the 1,3-isomer over the 1,5-isomer (or vice versa) often relies on subtle kinetic vs. thermodynamic controls that shift unpredictably with reactor geometry and mixing efficiency.

This guide addresses these specific failure modes with engineering controls and chemical workarounds.

Module 1: Safety & Thermal Hazards (The Hydrazine Factor)

The Issue: Hydrazines are high-energy reagents. In batch reactors, accumulation of unreacted hydrazine due to poor mixing or low temperature can lead to a sudden, explosive reaction once the threshold temperature is reached.

Troubleshooting Q&A

Q: My reaction exotherm was manageable at 5g but spiked dangerously at 100g. What happened? A: You likely encountered Reagent Accumulation . At 5g, surface-area-to-volume ratios allow rapid heat loss. At 100g, if you added hydrazine faster than it was consumed (kinetic limitation), you built up a "chemical bomb" inside the reactor.

-

The Fix: Switch from "All-in" addition to Dosing Controlled addition.

-

Protocol: Calculate the Damköhler number (Da). If Da >> 1, reaction is fast; if Da << 1, reaction is slow. You must ensure the feed rate is slower than the reaction rate.

-

Validation: Use reaction calorimetry (RC1) to determine the heat of reaction (

) and adiabatic temperature rise (

Q: Is Hydrazine Hydrate (64%) actually safer than Anhydrous? A: Yes, but it is a relative term.

-

Anhydrous Hydrazine: Flash point 38°C, unstable, detonation hazard.

-

Hydrazine Hydrate: Higher flash point (75°C), but still highly toxic and corrosive.

-

Scale-Up Rule: Never heat a static mixture of hydrazine and organic material in a closed system. Always vent.

Visual Workflow: Safety Decision Matrix

Figure 1: Safety assessment workflow for hydrazine-mediated synthesis. Note the diversion to flow chemistry for high-energy pathways.

Module 2: Regioselectivity Control

The Issue: Condensing a substituted hydrazine (

Troubleshooting Q&A

Q: I am getting a 60:40 mixture of isomers. How do I push this to >95:5? A: You must exploit the electronic difference between the two carbonyls or the nucleophilicity of the hydrazine nitrogens.

-

Mechanism: The terminal nitrogen (

) is the harder nucleophile; the substituted nitrogen ( -

The Solvent Switch:

-

Protic Solvents (EtOH): Often favor the thermodynamically stable isomer.

-

Fluoroalcohols (TFE/TFA): As shown by Deng & Mani, using Trifluoroethanol (TFE) can reverse selectivity by hydrogen-bonding to the carbonyls, altering their electrophilicity.

-

Q: Can I control this by addition order? A: Absolutely.

-

Normal Addition: Hydrazine added to Diketone. High concentration of electrophile initially. Favors kinetic product.

-

Inverse Addition: Diketone added to Hydrazine. High concentration of nucleophile. Favors thermodynamic product.

Data: Solvent Effects on Regioselectivity

Reaction of Methylhydrazine with Benzoylacetone

| Solvent System | Additive | Major Isomer | Ratio (1,5 : 1,3) | Scale Suitability |

| Ethanol | None | 1,5-isomer | 70 : 30 | High |

| Ethanol | HCl (1 eq) | 1,3-isomer | 10 : 90 | High |

| TFE (Trifluoroethanol) | None | 1,3-isomer | 5 : 95 | Medium (Cost) |

| THF | None | Mixed | 55 : 45 | Low |

Visual Logic: The Regioselectivity Tree

Figure 2: Decision tree for selecting reaction conditions to target specific pyrazole regioisomers.

Module 3: Purification Without Chromatography

The Issue: Flash columns are not viable for >100g batches. You need a crystallization or precipitation strategy.[1][2][3]

Protocol: The "Salt-Break" Method

If your pyrazole is an oil or has low melting point, convert it to a solid salt to reject impurities.

-

Reaction Workup: Perform standard aqueous extraction to remove bulk hydrazine salts.

-

Salt Formation: Dissolve crude oil in EtOAc or iPrOH. Add 1.05 eq of Oxalic Acid or HCl (in dioxane) .

-

Why? Pyrazoles are weak bases (

). Strong acids form crystalline salts. Isomers often have vastly different lattice energies, causing the minor isomer to stay in solution.

-

-

Filtration: Filter the solid salt. Wash with cold solvent.

-

Free-Basing: Suspend the salt in water/DCM. Add

until pH > 8. Separate organic layer, dry, and concentrate.

Self-Validating Step: Check the melting point of the salt before free-basing.[4] If the range is >2°C wide, recrystallize the salt again.

Module 4: Validated General Protocol (100g Scale)

Context: Synthesis of a 1,3,5-trisubstituted pyrazole via Knorr Condensation.

Reagents:

-

1,3-Diketone (1.0 eq)

-

Hydrazine Hydrate (1.1 eq)

-

Ethanol (5 Vol)

-

HCl (conc.) - Optional for regiocontrol

Step-by-Step:

-

Setup: 1L Jacketed Reactor with overhead stirrer (impeller type: pitch blade for axial flow), reflux condenser, and internal temperature probe.

-

Charge: Add Ethanol and 1,3-Diketone. Start stirring at 250 RPM.

-

Thermal Check: Set jacket temperature to 0°C.

-

Dosing: Add Hydrazine Hydrate via peristaltic pump over 60 minutes.

-

Critical Control: Monitor internal temp. Do not allow

. If temp spikes, stop pump immediately.

-

-

Reaction: Once addition is complete, warm to 20°C for 1 hour, then heat to reflux (78°C) for 3 hours.

-

IPC (In-Process Control): Take aliquot for HPLC. Look for disappearance of diketone.

-

-

Workup: Cool to 20°C.

-

Scenario A (Solid Product): Product often crashes out upon cooling. Filter and wash with cold 50% EtOH/Water.

-

Scenario B (Oily Product): Evaporate EtOH. Add MTBE and Water. Wash organic layer with 10%

(removes unreacted hydrazine/aldehydes).

-

References

-

Safety of Hydrazines

- Fagen, D. C. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development, 2018.

-

Regioselectivity Mechanisms

-

Deng, X., & Mani, N. S.[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008, 73(6), 2412–2415.

-

-

Scale-Up Case Study (Pfizer)

- Perrault, W. R., et al. "Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor." Organic Process Research & Development, 2002.

- Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.

Sources

- 1. How To [chem.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 4. reddit.com [reddit.com]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Pyrazole Derivatives

Welcome to the technical support center for the LC-MS analysis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome one of the most persistent challenges in quantitative bioanalysis: the matrix effect. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accuracy, reproducibility, and sensitivity of your analytical methods.

Introduction: The Challenge of the Matrix

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components within a sample other than the analyte of interest.[1][2] When analyzing pyrazole derivatives in complex biological samples such as plasma, urine, or tissue homogenates, these co-eluting matrix components (e.g., phospholipids, salts, proteins, and metabolites) can significantly interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[2][3] This interference, known as the matrix effect, can lead to either ion suppression or enhancement, ultimately compromising the accuracy and reliability of quantitative results.[2][4]

Pyrazole derivatives, due to their diverse polarities and structural properties, can be particularly susceptible to these effects, which may cause shifts in retention time or erroneous quantification.[5] This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects to ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What exactly is the "matrix effect" in LC-MS?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting molecules from the sample matrix.[2] These interfering compounds can compete with the analyte for ionization charges in the electrospray ionization (ESI) source, leading to a suppressed signal (ion suppression), or in some cases, facilitate more efficient ionization, leading to an enhanced signal (ion enhancement).[1][2] This phenomenon is a primary cause of imprecision and inaccuracy in quantitative LC-MS bioanalysis.[4]

Q2: How can I determine if my pyrazole derivative analysis is affected by matrix effects?

There are two primary methods for assessing matrix effects:

-

Post-Column Infusion: This qualitative technique involves infusing a standard solution of your pyrazole analyte at a constant flow rate into the mobile phase stream after the analytical column but before the MS ion source. Simultaneously, a blank matrix extract is injected onto the column. A stable baseline signal from the infused analyte will be observed. Any dips or peaks in this baseline as the matrix components elute indicate regions of ion suppression or enhancement, respectively. This method is excellent for visualizing where in the chromatogram the matrix effects occur.

-

Post-Extraction Spike Method: This is the most common quantitative assessment.[3][6] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the same analyte in a neat (pure) solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[1][7] A detailed protocol for this method is provided in the "Protocols" section of this guide.

Q3: What is a Stable Isotope Labeled (SIL) Internal Standard, and why is it considered the gold standard for mitigating matrix effects?

A Stable Isotope Labeled (SIL) internal standard is a version of the analyte molecule where one or more atoms (commonly ¹²C, ¹H, or ¹⁴N) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H (D), or ¹⁵N).[8] SIL internal standards are considered the gold standard for compensation because they have nearly identical chemical and physical properties to the analyte.[9]

This means they co-elute precisely with the analyte and experience the same degree of ion suppression or enhancement.[1] By measuring the ratio of the analyte's signal to the SIL internal standard's signal, the variability introduced by the matrix effect is effectively canceled out, leading to highly accurate and precise quantification.[8] For instance, a study on a 3,4-dimethyl-1H-pyrazole (3,4-DMP) successfully used a ¹⁵N₂-labeled analogue as an internal standard, which resulted in excellent recoveries of 101–107%, demonstrating its effectiveness in compensating for matrix effects and extraction variability.[10]

Q4: Are there regulatory guidelines regarding the assessment of matrix effects?

Yes, major regulatory bodies require the evaluation of matrix effects during the validation of bioanalytical methods. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have historically provided guidance on this topic.[11][12] More recently, the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has been adopted by both agencies, providing a harmonized global standard.[13] This guideline mandates the assessment of matrix effects to ensure that the method is reliable and robust for its intended use.[13]

Troubleshooting Guide: Common Issues and Solutions

| Observed Issue | Potential Cause | Recommended Action & Rationale |

| Poor reproducibility between samples | Variable Matrix Effects: Different lots of biological matrix (e.g., plasma from different subjects) can exhibit varying degrees of ion suppression. | 1. Implement a Stable Isotope Labeled (SIL) Internal Standard: This is the most effective way to compensate for sample-to-sample variability.[4][9] 2. Evaluate Matrix Effect Across Multiple Lots: During validation, test at least 6-8 different lots of the matrix to ensure the method is robust.[13] |

| Low signal intensity or poor sensitivity | Significant Ion Suppression: Co-eluting matrix components, often phospholipids in plasma, are likely suppressing the analyte's signal. | 1. Improve Sample Preparation: Switch from simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[1][14] 2. Optimize Chromatography: Modify the LC gradient to better separate the pyrazole analyte from the suppression zone.[1][6] |

| Inconsistent peak shapes or shifting retention times | Matrix-Induced Chromatographic Effects: High concentrations of matrix components can interact with the stationary phase, affecting the analyte's chromatography.[5] | 1. Dilute the Sample: A simple dilution of the sample extract can reduce the overall concentration of matrix components, often resolving the issue if sensitivity permits.[6][14] 2. Use a Divert Valve: Program the divert valve to send the early-eluting, highly polar matrix components (like salts) to waste instead of the MS source.[6] |

| Calibration curve fails linearity criteria | Non-linear Matrix Effect: The degree of ion suppression/enhancement is not constant across the concentration range. | 1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that the calibrators and samples experience similar matrix effects.[1][9] 2. Re-evaluate the Internal Standard: Ensure the chosen internal standard is appropriate and co-elutes with the analyte. A structural analogue may not be sufficient; a SIL-IS is strongly preferred. |

Experimental Protocols & Workflows

Workflow for Identifying and Mitigating Matrix Effects

The following diagram outlines a systematic workflow for addressing matrix effects in your LC-MS analysis of pyrazole derivatives.

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

-

Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved February 11, 2026, from [Link]

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2014, November 1). LCGC International. Retrieved February 11, 2026, from [Link]

-

Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. Retrieved February 11, 2026, from [Link]

-

Li, W., Cohen, L. H., & Zeng, J. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1095–1098. Retrieved February 11, 2026, from [Link]

-

Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved February 11, 2026, from [Link]

-

Szałek, E., Karbownik, A., Sobańska, K., Połom, W., & Wolc, A. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Pharmacological Reports, 70(6), 1169–1174. Retrieved February 11, 2026, from [Link]

-

Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved February 11, 2026, from [Link]

-

Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2021, March 17). ACS Publications. Retrieved February 11, 2026, from [Link]

-

How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. Retrieved February 11, 2026, from [Link]

-

Stoll, D. (2023, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved February 11, 2026, from [Link]

-

Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? (2016, August 2). Taylor & Francis Online. Retrieved February 11, 2026, from [Link]

-

Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2024). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021, February 24). Quinta Analytica. Retrieved February 11, 2026, from [Link]

-

van de Merbel, N. C. (2009). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Journal of Chromatography B, 877(23), 2198–2207. Retrieved February 11, 2026, from [Link]

-

Xie, G., Wang, X., Liu, P., Wei, R., & Jia, W. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Proteome Research, 11(8), 4351–4357. Retrieved February 11, 2026, from [Link]

-

Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(18), 3892–3901. Retrieved February 11, 2026, from [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. Retrieved February 11, 2026, from [Link]

-

Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2022). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry? (2014, June 30). ResearchGate. Retrieved February 11, 2026, from [Link]

-

isotope-labeled internal standards: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 11, 2026, from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elearning.unite.it [elearning.unite.it]

- 12. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]

- 13. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid

This document provides a detailed protocol for the proper and safe disposal of (5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid, a novel compound frequently utilized in drug discovery and development. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and adherence to established safety standards.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's chemical nature is the cornerstone of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by analyzing its core functional groups and referencing data from structurally analogous compounds.

1.1. Structural Analysis and Hazard Implication

-

Trifluoromethyl (-CF3) Group: The presence of fluorine atoms classifies this compound as a halogenated organic substance .[1] Halogenated wastes require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2]

-

Carboxylic Acid (-COOH) Group: This functional group imparts acidic properties to the molecule. Therefore, it must be treated as an acidic waste and must not be mixed with bases or certain reactive materials to avoid violent exothermic reactions.[3]

-

Pyrazole Ring: This is a common heterocyclic moiety in pharmaceuticals. Analogs containing this ring structure are often associated with skin, eye, and respiratory irritation.[4][5][6]

1.2. Anticipated Hazard Profile

Based on SDS data from similar trifluoromethyl-pyrazole and carboxylic acid-containing molecules, the following hazards should be anticipated.

| Hazard Classification | Anticipated Effect | Precautionary Statements (Examples) | Supporting References |

| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4][5][6][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5][6][7] |

| Acute Toxicity (Oral) | May be harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7][8] |

| Specific Target Organ Toxicity | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4][6][9] |

Regulatory Compliance

All chemical waste disposal activities in the laboratory are governed by stringent regulations. The procedures outlined in this guide are designed to comply with the primary frameworks in the United States:

-

Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) dictates how hazardous waste must be identified, managed, and disposed of.[10][11][12][13]

-

Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[14][15][16][17]

Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol provides a direct workflow for the safe disposal of this compound from the point of generation to its final collection.

3.1. Required Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure the following PPE is worn:

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile).

-

A properly buttoned laboratory coat.

3.2. Waste Segregation: The Critical Step Proper segregation is the most important factor in safe chemical waste disposal. Due to its dual nature, this compound must be classified as a Halogenated Organic Acid Waste .

DO NOT MIX this waste stream with:

-

Bases (Inorganic or Organic): To prevent violent acid-base neutralization reactions.[3]

-

Non-Halogenated Organic Solvents: To avoid contaminating a less hazardous waste stream and complicating disposal.[2][18]

-

Oxidizing Agents (e.g., peroxides, nitrates): To prevent potentially explosive reactions.[6]

-

Aqueous solutions of heavy metals. [2]

3.3. Waste Accumulation and Container Management

-

Select an Appropriate Container: Use a designated, chemically compatible container. Plastic carboys are generally suitable for acidic waste, but always verify compatibility.[12][13] The container must be in good condition with a secure, leak-proof lid.[11][19]

-

Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel.[10][19]

-

Proper Labeling: From the moment the first drop of waste is added, the container must be labeled. The label must include:

-

Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste. Do not leave funnels in the container opening.[19][20]

3.4. Arranging for Final Disposal Once the waste container is nearly full (approximately 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), arrange for its removal.[10][11]

-

Contact your institution's Environmental Health & Safety (EHS) office or the designated chemical waste manager.[10][19]

-

Complete all necessary waste pickup forms, ensuring all chemical constituents are accurately listed.[13]

Emergency Procedures: Spill Management

For small, manageable spills within a chemical fume hood:

-

Alert Personnel: Inform colleagues in the immediate area.

-

Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities.

-

Collect Debris: Carefully sweep or scoop the absorbed material and contaminated items (e.g., gloves) into a designated plastic bag or container.

-

Dispose as Hazardous Waste: Seal and label the container with the spilled chemical's name and manage it as part of the halogenated organic acid waste stream.

-

Decontaminate: Clean the spill area thoroughly.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for correctly classifying and disposing of this chemical waste.

Caption: Disposal workflow for this compound.

References

-

The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from Google Search.[14]

-

MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl.[15]

-

Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from Compliancy Group.[16]

-

Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Retrieved from Safety Partners, LLC.[21]

-

Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA.[17]

-

Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from Columbia University.[19]

-

Laboratory Waste Management Guidelines. (2020, October). Retrieved from Google Search.[10]

-

Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health.[11]

-

GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA.[12]

-

Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from EHS.[13]

-

Fisher Scientific Company. (2015, June 8). 3,5-Bis(trifluoromethyl)pyrazole - SAFETY DATA SHEET. Retrieved from Fisher Scientific.[4]

-

Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from Greenbook.net.[22]

-

Bucknell University. (2016, April 15). WASTE MANAGEMENT. Retrieved from Bucknell University.[1]

-

Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from EHS.[2]

-

University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base Examples include acetone,. Retrieved from University of Waterloo.[3]

-

BASF. (2025, October 7). Safety data sheet. Retrieved from BASF.[23]

-

AgroParisTech. (n.d.). Liquid waste - Chimactiv. Retrieved from AgroParisTech.[18]

-